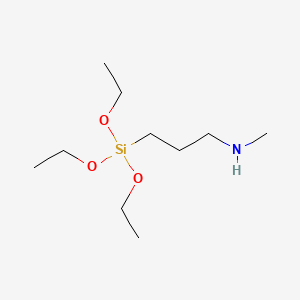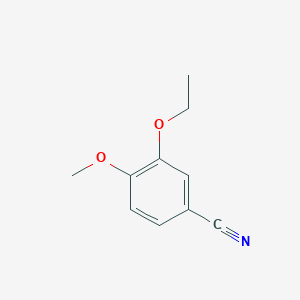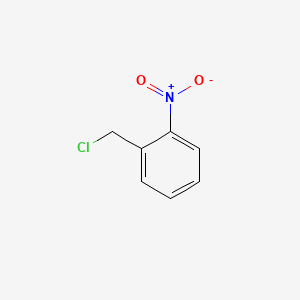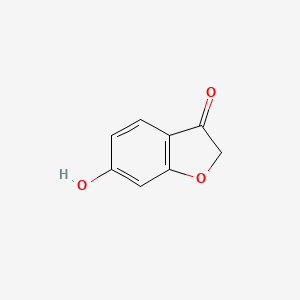![molecular formula C15H28O7 B1662074 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol CAS No. 847682-00-2](/img/structure/B1662074.png)
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
概要
説明
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a chemical compound with the molecular formula C15H28O7. It is known for its unique structure, which includes two 1,3-dioxane rings attached to a central propanol backbone. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-methanol with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the desired product .
化学反応の分析
Types of Reactions
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
科学的研究の応用
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for hydroxyl functionalities.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The compound’s molecular targets include hydroxyl groups and carbonyl functionalities, which it can modify through its reactive dioxane rings. These reactions are facilitated by the compound’s stable yet reactive structure, allowing it to participate in various chemical transformations .
類似化合物との比較
Similar Compounds
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane: Similar structure but contains an azido group, making it more reactive in certain conditions.
5,5-Dimethyl-1,3-dioxan-2-one: Contains a similar dioxane ring but differs in its functional groups and reactivity.
Uniqueness
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is unique due to its dual dioxane rings, which provide stability and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-14(2)19-7-12(8-20-14)17-5-11(16)6-18-13-9-21-15(3,4)22-10-13/h11-13,16H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMPEWGOAMMQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678509 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847682-00-2 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)










